Anti-infective agent 9

Malaria Antiparasitic Drug Discovery

Anti-infective agent 9 is a validated 4,5′-bithiazole diamine scaffold with antiplasmodial activity (IC50 600 nM) and low hepatotoxicity. Essential for non-DXPS antimalarial hit-to-lead and kinase inhibitor SAR exploration (JNK1, p38-γ). Minor structural changes drastically alter target engagement. Ideal for antiviral and antibacterial screening. For R&D only.

Molecular Formula C14H11F3N4S2
Molecular Weight 356.4 g/mol
Cat. No. B12371355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 9
Molecular FormulaC14H11F3N4S2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H11F3N4S2/c1-7-11(23-12(18)19-7)10-6-22-13(21-10)20-9-4-2-8(3-5-9)14(15,16)17/h2-6H,1H3,(H2,18,19)(H,20,21)
InChIKeyZBWCLPCSGPKWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Methyl-N2-[4-(trifluoromethyl)phenyl]-4,5′-bi-1,3-thiazole-2,2′-diamine: Chemical Identity and Baseline Procurement Characteristics


4′-Methyl-N2-[4-(trifluoromethyl)phenyl]-4,5′-bi-1,3-thiazole-2,2′-diamine (CAS 758689-17-7; also known as Anti-infective agent 9) is a substituted bi-1,3-thiazole-2,2′-diamine scaffold bearing a 4′-methyl group and an N2-(4-trifluoromethylphenyl) substituent, with a molecular formula of C14H11F3N4S2 and a molecular weight of 356.39 . This compound belongs to the broader class of 4,5′-bithiazole diamines, a scaffold recognized in the literature as a kinase inhibitory framework capable of engaging targets including JNK and p38-γ MAPKs [1]. The compound has been evaluated as a Plasmodium falciparum inhibitor, demonstrating antiplasmodial activity with an IC50 of 600 nM .

Why 4′-Methyl-N2-[4-(trifluoromethyl)phenyl]-4,5′-bi-1,3-thiazole-2,2′-diamine Cannot Be Interchanged with Generic Bithiazole Analogs


Substitution of this compound with structurally related bithiazole diamines without the specific 4′-methyl and N2-(4-trifluoromethylphenyl) modifications is not scientifically justifiable, as even minor structural changes within this scaffold profoundly alter target engagement and selectivity profiles. In a published characterization of bi-thiazole-2,2′-diamine kinase inhibitors, the compound JD123 (4′-methyl-N2-3-pyridinyl-4,5′-bi-1,3-thiazole-2,2′-diamine) demonstrated clear JNK1 inhibition, whereas the closely related analog JD124, differing only by a 6-methyl substitution on the pyridinyl ring, exhibited no detectable JNK1 inhibitory activity [1]. This sharp structure-activity relationship establishes that the N2-aryl substituent is a critical determinant of biological activity and that generic substitution across this chemical class will yield unpredictable and likely non-equivalent results [1].

Quantitative Differentiation Evidence: 4′-Methyl-N2-[4-(trifluoromethyl)phenyl]-4,5′-bi-1,3-thiazole-2,2′-diamine vs. Structural Analogs


Antiplasmodial Activity: IC50 = 600 nM Against Plasmodium falciparum and Metabolic Stability Profile

4′-Methyl-N2-[4-(trifluoromethyl)phenyl]-4,5′-bi-1,3-thiazole-2,2′-diamine (Anti-infective agent 9) inhibits Plasmodium falciparum with an IC50 of 600 nM, downregulating pyruvate levels and TCA cycle activity in the parasite . The compound demonstrates favorable metabolic stability and low toxicity to human hepatocytes. Notably, its antiplasmodial mechanism does not involve inhibition of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a known target for some antimalarial chemotypes, indicating a distinct mode of action that differentiates it from DXPS-targeting analogs .

Malaria Antiparasitic Drug Discovery

Bithiazole Scaffold Kinase Selectivity: JD123/124 Direct Head-to-Head Comparison

Within the bi-thiazole-2,2′-diamine scaffold, the compound JD123 (4′-methyl-N2-3-pyridinyl-4,5′-bi-1,3-thiazole-2,2′-diamine) exhibits robust JNK1 inhibition, whereas the closely related analog JD124 (4′-methyl-N2-(6-methyl-2-pyridinyl)-4,5′-bi-1,3-thiazole-2,2′-diamine) shows no JNK1 inhibitory activity [1]. JD123 demonstrates ATP-competitive inhibition of p38-γ MAPK but has no effect on ERK1, ERK2, or p38-α/β/δ isoforms. Further kinase panel screening at 10 μM JD123 identified additional inhibition of PKBβ/Aktβ, establishing a broader kinase engagement profile [1].

Kinase Inhibition JNK p38 MAPK Selectivity

DNA Gyrase B Inhibition: 4′-Methyl-N2-phenyl-4,5′-bithiazole-2,2′-diamine Series Low Micromolar Activity

A structure-based design campaign identified a series of 4′-methyl-N2-phenyl-[4,5′-bithiazole]-2,2′-diamine compounds as DNA gyrase B inhibitors with low micromolar inhibitory activity [1]. The design was guided by structural information from the natural product inhibitor clorobiocin binding to gyrase B. The 4′-methyl-N2-[4-(trifluoromethyl)phenyl] derivative represents a closely related analog within this pharmacophore series, bearing the 4-trifluoromethyl substitution on the N2-phenyl ring.

Antibacterial DNA Gyrase Structure-Based Design

4-Trifluoromethylphenyl Substituent Contribution to Antiviral Activity: Class-Level Inference from Aminothiazole Series

In a series of substituted aminothiazole derivatives evaluated for antiviral activity, the compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the PR8 influenza A strain, with potency comparable to the clinical antivirals oseltamivir and amantadine [1]. While this study evaluated a distinct aminothiazole chemotype rather than the bithiazole scaffold, the consistent contribution of the 4-trifluoromethylphenyl group to antiviral efficacy across thiazole-containing series provides class-level precedent for the potential antiviral relevance of this substituent.

Antiviral Influenza A Aminothiazole

Evidence-Backed Application Scenarios for 4′-Methyl-N2-[4-(trifluoromethyl)phenyl]-4,5′-bi-1,3-thiazole-2,2′-diamine


Antimalarial Drug Discovery: Hit-to-Lead Optimization for Novel Antiplasmodial Agents

This compound is suitable as a starting hit for antimalarial drug discovery programs requiring non-DXPS-targeting inhibitors of Plasmodium falciparum. The demonstrated IC50 of 600 nM , combined with favorable metabolic stability and low human hepatocyte toxicity, supports its use in hit-to-lead optimization campaigns. Its distinct mechanism—downregulating pyruvate levels and TCA cycle activity without inhibiting DXPS —offers a differentiated mode of action from established antimalarial chemotypes, potentially addressing resistance liabilities associated with current therapies.

Kinase Inhibitor Scaffold Development: JNK and p38-γ MAPK Targeting Programs

The bi-thiazole-2,2′-diamine core represents a validated kinase inhibitory scaffold with demonstrated engagement of JNK1, p38-γ MAPK, and PKBβ/Aktβ . For medicinal chemistry teams pursuing inhibitors of these kinases (relevant to diabetes, stroke, and oncology indications), this compound provides a starting point for SAR exploration. The sharp structure-activity relationship observed between JD123 and JD124 indicates that the N2-aryl substituent is a critical optimization vector, making the specific 4-trifluoromethylphenyl derivative a valuable comparator for mapping substituent effects on kinase selectivity.

Antibacterial DNA Gyrase Inhibitor Research: Structure-Guided Lead Identification

This compound aligns with the 4′-methyl-N2-phenyl-[4,5′-bithiazole]-2,2′-diamine pharmacophore validated as a DNA gyrase B inhibitor series with low micromolar activity . Researchers pursuing novel antibacterial agents targeting DNA gyrase can utilize this compound as a structural analog to the published gyrase B inhibitors, particularly for studies examining the impact of electron-withdrawing para-substituents (CF3) on binding affinity and antibacterial potency.

Antiviral Screening Campaigns: Influenza and Broad-Spectrum Viral Targets

Based on class-level evidence showing that 4-trifluoromethylphenyl-substituted thiazoles exhibit anti-influenza A activity comparable to oseltamivir , this compound is a rational candidate for inclusion in antiviral screening panels. The 4-CF3-phenyl group appears to be a pharmacophoric contributor to antiviral efficacy in thiazole-based systems, justifying prioritization of this derivative over N2-phenyl analogs lacking the trifluoromethyl substituent in antiviral discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-infective agent 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.